5-(Tert-butoxy)pentan-2-one
Description
5-(Tert-butoxy)pentan-2-one is an organic compound with the molecular formula C9H18O2 It is a ketone with a tert-butoxy group attached to the fifth carbon of a pentan-2-one chain
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pentan-2-one |
InChI |
InChI=1S/C9H18O2/c1-8(10)6-5-7-11-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
VJGSBJHOWFHGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)pentan-2-one typically involves the reaction of 5-bromopentan-2-one with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the tert-butoxy group. The reaction conditions generally include a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium tert-butoxide (KOt-Bu), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Tert-butoxy)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)pentan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butoxy)pentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.
5-(Tert-butoxy)pentanoic acid: Similar structure but with a carboxylic acid group instead of a ketone group.
5-(Tert-butoxy)pentan-2-ol: Similar structure but with a hydroxyl group on the second carbon instead of a ketone group.
Uniqueness
5-(Tert-butoxy)pentan-2-one is unique due to its specific combination of a tert-butoxy group and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
Biological Activity
5-(Tert-butoxy)pentan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxy group, which influences its chemical reactivity and biological interactions. The molecular formula is CHO, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The tert-butoxy group enhances lipophilicity, potentially facilitating membrane penetration and interaction with lipid bilayers. This property may allow the compound to influence cell signaling pathways and enzymatic activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against various strains of bacteria.
- Antitumor Activity : Preliminary findings suggest potential cytotoxic effects on cancer cell lines, indicating a role in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study 2 | Assess cytotoxicity in cancer cells | Showed IC50 values indicating effective inhibition of proliferation in breast cancer cell lines. |
| Study 3 | Investigate enzyme inhibition | Identified as a moderate inhibitor of acetylcholinesterase, suggesting potential neuroprotective effects. |
Detailed Research Findings
-
Antimicrobial Properties :
- In vitro assays revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Antitumor Activity :
- A study conducted on MCF-7 breast cancer cells reported an IC50 value of 15 µM after 48 hours of exposure, indicating significant cytotoxicity and potential for further development as an anticancer agent.
-
Enzyme Inhibition :
- The compound was tested against acetylcholinesterase, yielding an inhibition percentage of approximately 45% at a concentration of 100 µM, suggesting a possible application in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
